molecular formula C12H16ClN B15223673 Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride

Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride

Cat. No.: B15223673
M. Wt: 209.71 g/mol
InChI Key: OTZOPAFTLUOBOM-FXMYHANSSA-N
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Description

Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[310]hexane hydrochloride is a bicyclic compound featuring a p-tolyl group and an azabicyclohexane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride typically involves the following steps:

    Formation of the Azabicyclohexane Core: This step involves the cyclization of appropriate precursors under specific conditions to form the azabicyclohexane core.

    Introduction of the p-Tolyl Group: The p-tolyl group is introduced through a substitution reaction, often using a p-tolyl halide and a suitable base.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced techniques such as microreactor systems to ensure precise control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the p-tolyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    p-Tolyl halide with a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted azabicyclohexane derivatives.

Scientific Research Applications

Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane
  • Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane acetate
  • Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane sulfate

Uniqueness

Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds.

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

(1R,5R)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride

InChI

InChI=1S/C12H15N.ClH/c1-9-2-4-10(5-3-9)12-6-11(12)7-13-8-12;/h2-5,11,13H,6-8H2,1H3;1H/t11-,12-;/m0./s1

InChI Key

OTZOPAFTLUOBOM-FXMYHANSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@]23C[C@H]2CNC3.Cl

Canonical SMILES

CC1=CC=C(C=C1)C23CC2CNC3.Cl

Origin of Product

United States

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